molecular formula C17H22N4O3S B11281457 6-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one

6-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one

Cat. No.: B11281457
M. Wt: 362.4 g/mol
InChI Key: KHOFIRHNQOBNGO-UHFFFAOYSA-N
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Description

6-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 4-ethyl-3-nitrobenzenesulfonamide with 4-methylpiperazine under controlled conditions to form the intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to yield the final pyridazinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carboxamide
  • 3-(4-methylpiperazin-1-yl)aniline

Uniqueness

6-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one is unique due to its specific structural features, such as the presence of both the pyridazinone core and the sulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

3-[4-ethyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C17H22N4O3S/c1-3-13-4-5-14(15-6-7-17(22)19-18-15)12-16(13)25(23,24)21-10-8-20(2)9-11-21/h4-7,12H,3,8-11H2,1-2H3,(H,19,22)

InChI Key

KHOFIRHNQOBNGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C

Origin of Product

United States

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